molecular formula C5H6FN3O B160606 2-Amino-6-fluoro-4-methoxypyrimidine CAS No. 130687-25-1

2-Amino-6-fluoro-4-methoxypyrimidine

Cat. No.: B160606
CAS No.: 130687-25-1
M. Wt: 143.12 g/mol
InChI Key: OTRXRDJKTBCVNS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6FN3O and its molecular weight is 143.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Tautomerization Studies

The compound has been studied for its hydrogen bonding and amino-imino tautomerization properties. Investigations into alkoxy-aminopyridines and amino-methoxypyrimidines, including 2-amino-4-methoxypyrimidine, reveal insights into hydrogen bonding complexities and tautomerization behaviors, particularly in systems involving acetic acid. These findings contribute to our understanding of molecular interactions and structural dynamics in organic chemistry (Kitamura et al., 2007).

Synthetic Innovation for Industrial Production

Efforts have been made to innovate the synthetic process of 2-amino-4-methoxypyrimidine to suit industrial production. These innovations aim at reducing costs, simplifying the process, and achieving high yields, thereby making the compound more accessible for various applications (Ju Xiu-lian, 2009).

Solubility Studies in Organic Solvents

The solubility of 2-amino-4-chloro-6-methoxypyrimidine, a closely related compound, has been extensively studied in various organic solvents across different temperatures. Understanding the solubility and interactions of such compounds in solvents is crucial for applications in chemical processes and pharmaceutical formulations (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Luminescence Properties and Photochemistry

The luminescence properties of 4-amino-2-methoxypyrimidine, a structurally similar compound, have been studied, indicating the potential use of such compounds in photochemical applications. These studies help understand the behavior of these compounds under light exposure, which can be relevant in fields like material sciences and sensor technology (A. G. Szabo, K. Berens, 1975).

Antimicrobial Activity

Pyrimidine derivatives, including 2-amino-4-chloro-6-methoxypyrimidine, have been synthesized and tested for their antimicrobial properties. These compounds exhibit potent antibacterial and antifungal activities, making them potential candidates for pharmaceutical development and infection control (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).

Spectroscopic Studies for Structural Insights

Spectroscopic studies, including infrared, Raman, NMR, and UV spectroscopy, have been performed on related compounds like 2-amino-4-chloro-6-methoxypyrimidine to gain insights into their molecular structure, vibrational dynamics, and electronic properties. These studies are foundational for understanding the behavior of such compounds in different environments and can guide their application in various scientific fields (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).

Properties

IUPAC Name

4-fluoro-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRXRDJKTBCVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353927
Record name 2-Amino-6-fluoro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130687-25-1
Record name 2-Amino-6-fluoro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.6 g (0.8 mol) of ammonia in 30 ml of methyl tert.-butyl ether were added at -20° to -10° C. to a stirred mixture of 52 g (0.356 mol) of 2,4-difluoro-6-methoxypyrimidine in 300 ml of methyl tert.-butyl ether within 20 minutes. After a further 2 hours at -15° C. and 3 hours at 25° C., the precipitate was filtered off with suction, washed with methyl tert.-butyl ether, stirred with water, filtered off, washed again and subsequently dried, resulting in 36.1 g (71% of theory) of the title compound of melting point 171°-173° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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